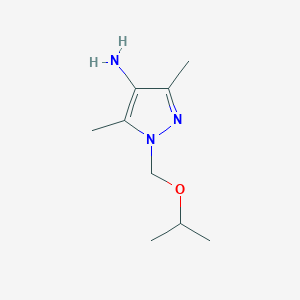![molecular formula C12H19NO2 B13304199 1-{[(3-Ethoxyphenyl)methyl]amino}propan-2-OL](/img/structure/B13304199.png)
1-{[(3-Ethoxyphenyl)methyl]amino}propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(3-Ethoxyphenyl)methyl]amino}propan-2-OL is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is characterized by the presence of an ethoxyphenyl group attached to a propanolamine backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-Ethoxyphenyl)methyl]amino}propan-2-OL typically involves the reaction of 3-ethoxybenzylamine with propylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-{[(3-Ethoxyphenyl)methyl]amino}propan-2-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{[(3-Ethoxyphenyl)methyl]amino}propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-{[(3-Ethoxyphenyl)methyl]amino}propan-2-OL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-OL: Similar in structure but with the ethoxy group in a different position.
1-Aminopropan-2-OL: Lacks the ethoxyphenyl group, resulting in different chemical properties and applications.
Uniqueness
1-{[(3-Ethoxyphenyl)methyl]amino}propan-2-OL is unique due to the specific positioning of the ethoxy group, which influences its reactivity and interaction with other molecules. This structural feature makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-[(3-ethoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-3-15-12-6-4-5-11(7-12)9-13-8-10(2)14/h4-7,10,13-14H,3,8-9H2,1-2H3 |
InChI Key |
BJNSAXOVNYADGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine](/img/structure/B13304121.png)

amine](/img/structure/B13304151.png)

![Methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate](/img/structure/B13304165.png)
amine](/img/structure/B13304169.png)

![2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene](/img/structure/B13304173.png)

![2-[(But-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13304186.png)



![3-Methoxy-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13304217.png)
